Synthesis and Characterization of 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
Synthesis and Characterization of 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery. It is frequently utilized as a bioisostere for indoles and purines in the development of highly selective kinase inhibitors targeting CHK1, CHK2, and CDK2[1][2]. The strategic incorporation of halogens and nitro groups onto this core enables rapid downstream diversification.
Specifically, 5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1172068-33-5) serves as a highly functionalized synthetic intermediate. The fluorine atom at C4 provides conformational locking and metabolic stability, the bromine at C5 acts as a handle for transition-metal-catalyzed cross-coupling, and the C3-nitro group can be reduced to an amine for subsequent amide or urea formation[1][3].
Mechanistic Rationale & Regioselectivity
The synthesis of 5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine relies on the electrophilic aromatic substitution (EAS) of its precursor, 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine.
Causality of Regioselectivity: The 7-azaindole system consists of an electron-deficient pyridine ring and an electron-rich pyrrole ring. The highest occupied molecular orbital (HOMO) is localized primarily on the pyrrole ring, making the C3 position the most nucleophilic site[4]. Consequently, electrophiles such as the nitronium ion (
Regioselectivity of electrophilic aromatic nitration favoring the C3 position of 7-azaindoles.
Causality of Reagent Selection: Standard nitration conditions (mixed
Experimental Methodology: Self-Validating Protocol
The following protocol outlines the C3-nitration workflow. It is designed as a self-validating system, incorporating in-process controls to ensure reproducibility and high yield.
Workflow for the C3-nitration of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine to the target product.
Step-by-Step Procedure:
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Preparation : Equip a 100 mL round-bottom flask with a magnetic stir bar. Add fuming nitric acid (50 mL) and cool the flask to 0 °C using an ice-water bath. Rationale: Pre-cooling the acid prevents uncontrolled exothermic reactions upon substrate addition.
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Substrate Addition : Carefully add 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (10 g, 47 mmol) portionwise over 10 minutes. Maintain the internal temperature at or below 5 °C.
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Reaction : Stir the resulting solution at 0 °C for 30 minutes[1].
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In-Process Control (Validation Checkpoint 1) : Remove a 10 µL aliquot, quench in 1 mL of cold water, and extract with 1 mL ethyl acetate. Analyze the organic layer via LC-MS. The reaction is validated as complete when the precursor mass (
~215/217 ) is fully consumed and replaced by the product mass ( ~260/262 ). -
Quench & Precipitation : Pour the reaction mixture slowly onto crushed ice (300 mL) under vigorous stirring[1]. Rationale: The sudden dilution and temperature drop halt the nitration and force the highly insoluble nitro-azaindole to precipitate, avoiding the need for complex liquid-liquid extractions.
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Isolation : Allow the suspension to warm to room temperature. Isolate the solid precipitate via vacuum filtration. Wash the filter cake extensively with cold distilled water until the filtrate reaches a neutral pH.
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Drying (Validation Checkpoint 2) : Dry the solid under high vacuum at 40 °C to constant weight. Verify purity via
NMR (DMSO- ); the disappearance of the C3-proton signal (typically ~7.5 ppm) confirms complete and regioselective nitration.
Quantitative Data & Analytical Characterization
The isolated product is a solid with distinct physicochemical properties. The table below summarizes the key analytical and computational data for 5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine[3].
| Property | Value / Description |
| CAS Number | 1172068-33-5 |
| Molecular Formula | |
| Molecular Weight | 260.02 g/mol |
| SMILES | FC1=C2C(=O)=CNC2=NC=C1Br |
| Topological Polar Surface Area (TPSA) | 71.82 Ų |
| LogP (Calculated) | 2.37 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Physical Form | Solid |
| Storage Temperature | Sealed in dry, 2-8 °C[3] |
Downstream Applications in Drug Development
The strategic value of 5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine lies in its orthogonal reactivity. Following nitration, the compound is typically subjected to:
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Nitro Reduction : The C3-nitro group can be reduced to a primary amine using catalytic hydrogenation (e.g., Pd/C,
) or chemical reductants (e.g., Iron/AcOH). This amine is a critical anchor for coupling with acyl chlorides or isocyanates to form amide or urea-based kinase inhibitors[1]. -
Cross-Coupling : The C5-bromide allows for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or amine substituents, expanding the structure-activity relationship (SAR) profile of the scaffold[5].
References
- Source: Google Patents (AU2013218743A1)
- Source: Google Patents (WO2023168686A1)
- Title: Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis Source: TU Graz URL
- Title: 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine Source: MilliporeSigma URL
- Title: 5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine Source: ChemScene URL
- Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B)
Sources
- 1. AU2013218743A1 - Pyrrolopyridines as kinase inhibitors - Google Patents [patents.google.com]
- 2. WO2023168686A1 - Substituted cyclopentanes as cdk2 inhibitors - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. diglib.tugraz.at [diglib.tugraz.at]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
